chemical structure of 3-chloro-4-(1H-pyrazol-1-yl)aniline
chemical structure of 3-chloro-4-(1H-pyrazol-1-yl)aniline
This comprehensive technical guide details the chemical structure, synthesis, and applications of 3-chloro-4-(1H-pyrazol-1-yl)aniline , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
3-Chloro-4-(1H-pyrazol-1-yl)aniline (CAS: 926218-03-3 ) is a bifunctional aromatic intermediate characterized by a central benzene ring substituted with an amino group, a chlorine atom, and a pyrazole ring.[1] It serves as a critical scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and coagulation factor inhibitors (e.g., Factor Xa antagonists). Its structural uniqueness lies in the ortho-chlorine substituent relative to the pyrazole ring, which imposes restricted conformational flexibility, a desirable trait for enhancing binding affinity in drug-target interactions.
Structural Characterization & Identity
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-chloro-4-(1H-pyrazol-1-yl)aniline |
| CAS Registry Number | 926218-03-3 |
| Molecular Formula | C |
| Molecular Weight | 193.63 g/mol |
| SMILES | Nc1ccc(c(Cl)c1)n2cccn2 |
| InChI Key | XXJNXGKJWVBKPG-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Structural Features
The molecule consists of three distinct functional domains:
-
Primary Amine (-NH
) : Acts as a nucleophile for amide coupling or reductive amination, serving as the primary attachment point for extending the molecular scaffold. -
Chlorine Substituent (-Cl) : Located at the meta-position relative to the amine (and ortho to the pyrazole). This halogen provides steric bulk that twists the phenyl-pyrazole bond, disrupting planarity and potentially improving selectivity in enzyme active sites. It also offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Pyrazole Ring : Attached via the N1 nitrogen to the phenyl ring. The pyrazole moiety acts as a hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings, modulating lipophilicity (LogP) and metabolic stability.
Synthesis Pathways
The industrial and laboratory-scale synthesis of 3-chloro-4-(1H-pyrazol-1-yl)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (S
Step 1: S Ar Coupling
-
Reactants : 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) and 1H-Pyrazole.
-
Reagents : Base (K
CO , Cs CO , or NaH), Solvent (DMF, DMSO, or NMP). -
Mechanism : The pyrazole nitrogen (N1) acts as a nucleophile, displacing the fluorine atom on the nitrobenzene. The ortho-chlorine and para-nitro groups activate the fluorine for displacement.
-
Critical Control : Temperature must be controlled (typically 80–100°C) to prevent displacement of the chlorine atom, although fluorine is significantly more labile in S
Ar reactions.
Step 2: Nitro Reduction
-
Reactants : 3-Chloro-4-(1H-pyrazol-1-yl)nitrobenzene.
-
Method A (Catalytic Hydrogenation) : H
gas, Pd/C or Raney Nickel catalyst, MeOH/EtOH solvent. -
Method B (Chemical Reduction) : Iron powder (Fe) with NH
Cl or HCl; Tin(II) chloride (SnCl ). -
Outcome : The nitro group (-NO
) is selectively reduced to the primary amine (-NH ) without affecting the chloro-substituent or the pyrazole ring.
Visual Synthesis Workflow
Figure 1: Two-step synthetic pathway transforming 3-chloro-4-fluoronitrobenzene into the target aniline via SNAr and nitro reduction.
Spectroscopic Identification
To validate the structure, the following spectroscopic signatures are diagnostic:
Proton NMR ( H NMR)
-
Amine Protons (-NH
) : Broad singlet around 3.5–5.5 ppm (solvent dependent, typically D O exchangeable). -
Aromatic Phenyl Protons :
-
H-2 (between Cl and NH
): Doublet, ~6.7–6.9 ppm (shielded by amine). -
H-6 (ortho to amine): Doublet of doublets,
~6.5–6.7 ppm. -
H-5 (ortho to pyrazole): Doublet,
~7.2–7.4 ppm (deshielded by pyrazole).
-
-
Pyrazole Protons :
-
H-4': Triplet/Doublet of doublets,
~6.4–6.5 ppm. -
H-3' & H-5': Doublets,
~7.6–8.0 ppm.
-
Mass Spectrometry (MS)
-
Ionization : ESI+ (Electrospray Ionization).
-
Molecular Ion [M+H]
: 194.04 (calculated for Cl). -
Isotope Pattern : Distinct 3:1 ratio for [M+H]
(194) and [M+H+2] (196) due to the Chlorine-35/37 isotopes.
Pharmaceutical Applications
This compound is a versatile intermediate ("building block") rather than a final drug. Its specific structural motif—an aniline coupled to a nitrogen-heterocycle with an ortho-halogen—is prevalent in several therapeutic classes.
Kinase Inhibition
The 3-chloro-4-(pyrazolyl)phenyl moiety mimics the hinge-binding region of ATP.
-
Mechanism : The amine group often forms a hydrogen bond with the hinge region of kinases (e.g., B-Raf, EGFR), while the pyrazole ring occupies the hydrophobic pocket.
-
Relevance : Structural analog to intermediates used in the synthesis of Enzalutamide (though Enzalutamide uses a different specific substitution pattern) and various p38 MAP kinase inhibitors .
Factor Xa Inhibitors
While not the direct precursor to Apixaban (which utilizes a 4-methoxyphenyl-pyrazole core), this molecule represents a class of S1 pocket binders .
-
Pharmacophore : The chlorophenyl group fits into the S1 specificity pocket of Factor Xa, while the pyrazole serves as a rigid linker to the P4 moiety.
Safety & Handling (MSDS Highlights)
As an aromatic amine, this compound must be handled with strict safety protocols.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using. |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |
| Eye Damage | Causes serious eye irritation (H319) | Wear safety goggles/face shield. |
| STOT-SE | May cause respiratory irritation (H335) | Use only in a chemical fume hood. |
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group (darkening of color).
References
-
Sigma-Aldrich .[2][3] Product Specification: 3-Chloro-4-(1H-pyrazol-1-yl)aniline (CAS 926218-03-3).[1][4] Link
-
PubChem . Compound Summary for CID 16772207: 3-Chloro-4-(1H-pyrazol-1-yl)aniline. National Library of Medicine. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for S Ar mechanism).
-
BioFount . Safety Data Sheet: 3-chloro-4-(1H-pyrazol-1-yl)aniline. Link
